Acetic acid;2-ethylbut-1-en-1-ol
Description
Properties
CAS No. |
22014-15-9 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
acetic acid;2-ethylbut-1-en-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-3-6(4-2)5-7;1-2(3)4/h5,7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WOHLFQXIPPBXMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CO)CC.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Glacial Acetic Acid
Glacial acetic acid refers to anhydrous acetic acid (≥99% purity). Unlike diluted acetic acid, it solidifies at 16.6°C, earning the term "glacial" . Key differences include:
| Property | Acetic Acid (Diluted) | Glacial Acetic Acid |
|---|---|---|
| Concentration | 5–20% (food-grade) | ≥99% |
| Freezing Point | <16.6°C (due to water) | 16.6°C |
| Primary Applications | Food preservative, vinegar | Industrial solvent, synthesis of esters/anhydrides |
| Safety | Mild irritant | Corrosive, requires handling precautions |
Glacial acetic acid’s high purity makes it critical in synthesizing acetyl derivatives and pharmaceuticals, while diluted forms dominate culinary uses .
Formic Acid (HCOOH)
Formic acid, the simplest carboxylic acid (one-carbon chain), contrasts with acetic acid in structure and applications:
| Property | Acetic Acid | Formic Acid |
|---|---|---|
| Carbon Chain Length | 2 carbons | 1 carbon |
| pKa | 4.76 | 3.75 |
| Industrial Uses | Vinyl acetate, solvents | Textile dyeing, leather tanning, fuel cells |
| Biological Role | Intermediate in metabolism | Defense mechanism in ants, methanol metabolism |
Formic acid’s stronger acidity and smaller size enable unique roles in reducing agents and energy applications, whereas acetic acid’s versatility spans food and polymer industries .
Propionic Acid (CH₃CH₂COOH)
Propionic acid, a three-carbon carboxylic acid, shares preservative functions but differs in microbial inhibition:
| Property | Acetic Acid | Propionic Acid |
|---|---|---|
| Molecular Formula | C₂H₄O₂ | C₃H₆O₂ |
| Primary Use | Food preservative (vinegar) | Mold inhibitor in baked goods, animal feed |
| Production Method | Fermentation, catalysis | Bacterial fermentation (e.g., Propionibacterium) |
Propionic acid’s efficacy against molds and longer carbon chain make it preferable in grain preservation, whereas acetic acid targets broader bacterial growth .
Ethanol (CH₃CH₂OH)
Ethanol and acetic acid are metabolically linked in bacterial ethanol oxidation. Acetobacter species use pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) to convert ethanol to acetic acid via acetaldehyde . Key contrasts:
| Property | Ethanol | Acetic Acid |
|---|---|---|
| Functional Group | Hydroxyl (-OH) | Carboxyl (-COOH) |
| Oxidation Product | Acetic acid | CO₂ and H₂O (further oxidation) |
| Industrial Role | Biofuel, solvent | Chemical feedstock, preservative |
Engineered strains of Acetobacter pasteurianus show enhanced ADH activity, boosting acetic acid yield under ethanol stress .
2-Ethylbutyric Acid (CH₂CH₂CH(C₂H₅)COOH)
This branched four-carbon carboxylic acid differs structurally and functionally:
| Property | Acetic Acid | 2-Ethylbutyric Acid |
|---|---|---|
| Structure | Straight-chain | Branched (ethyl group at C₂) |
| CAS Number | 64-19-7 | 88-09-5 |
| Applications | Food, polymers | Specialty chemicals, fragrances |
2-Ethylbutyric acid’s branching alters solubility and reactivity, favoring niche industrial uses over acetic acid’s broad applicability .
Preparation Methods
Synthetic Pathways for 2-Ethylbutanoic Acid
Grignard Reaction-Based Synthesis
The most industrially viable method for 2-ethylbutanoic acid involves a three-step Grignard reaction sequence starting from propionaldehyde and ethyl magnesium bromide.
Step 1: Formation of 3-Pentanol
Propionaldehyde reacts with ethyl magnesium bromide in tetrahydrofuran (THF) at 40–50°C to yield 3-pentanol. Optimal conditions use a 1:1 molar ratio of aldehyde to Grignard reagent, achieving 85–90% yield after refluxing for 1–5 hours. The reaction mechanism proceeds through nucleophilic addition, where the Grignard reagent attacks the carbonyl carbon, followed by protonation during workup.
Step 2: Conversion to 3-Chloropentane
3-Pentanol undergoes sulfonation with benzenesulfonyl chloride in dichloromethane, catalyzed by pyridine at 0°C. Subsequent nucleophilic substitution with lithium chloride in THF replaces the sulfonate group with chlorine, producing 3-chloropentane in 70–75% yield. This step avoids direct halogenation of pentane, which suffers from poor regioselectivity.
Step 3: Carboxylation via Grignard Intermediate
3-Chloropentane reacts with magnesium in THF to form a Grignard reagent, which is then treated with carbon dioxide at -10°C to -5°C. Acidic workup with hydrochloric acid yields 2-ethylbutanoic acid with 65–70% overall yield from 3-pentanol.
Key Advantages:
Synthesis of 2-Ethyl-1-Butanol and Derivatives
Grignard-Formaldehyde Condensation
Patent CN114105731A discloses a method to synthesize 2-ethyl-1-butanol from 3-chloropentane and paraformaldehyde:
Reaction Mechanism :
- Grignard Formation : 3-Chloropentane reacts with magnesium in 2-methyltetrahydrofuran (2-MeTHF) at 50–55°C.
- Formaldehyde Addition : The Grignard reagent attacks paraformaldehyde, forming a secondary alkoxide intermediate.
- Hydrolysis : Acidic workup yields crude 2-ethyl-1-butanol (85–89% purity).
Purification Strategies :
- Trimethyl Borate Exchange : Distilling crude alcohol with trimethyl borate removes methanol azeotropes, increasing purity to 99.8%.
- Acetonide Formation : Reaction with dimethyl acetonide followed by acidic hydrolysis achieves 99.7% purity.
Industrial Relevance:
Comparative Analysis of Methodologies
Challenges and Optimization Opportunities
While not directly described in the cited patents, 2-ethylbut-1-en-1-ol could theoretically arise from dehydration of 2-ethyl-1-butanol:
Acid-Catalyzed Dehydration :
$$ \text{2-Ethyl-1-butanol} \xrightarrow{H2SO4, 170^\circ C} \text{2-ethylbut-1-ene} + \text{H}_2\text{O} $$
However, Zaitsev’s rule predicts preferential formation of 2-ethylbut-2-ene. Selective synthesis of the 1-ene isomer would require:
- Directed Elimination : Using bulky bases like potassium tert-butoxide to favor less substituted alkenes.
- Oxidative Methods : Transition metal-catalyzed dehydrogenation at lower temperatures.
Q & A
Q. Table 1. Titration Data for Acetic Acid Analysis
| Trial | (mL) | (M) | Calculated |
|---|---|---|---|
| 1 | 22.5 | 0.100 | 0.225 |
| 2 | 22.3 | 0.100 | 0.223 |
| 3 | 22.7 | 0.100 | 0.227 |
Q. Table 2. Crystallographic Data for 2-(2-Methoxyphenyl)acetic Acid
| Parameter | Value |
|---|---|
| Space Group | |
| (Å) | 8.92 |
| (Å) | 10.45 |
| (Å) | 11.03 |
| (°) | 105.7 |
| R-factor | 0.045 |
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